molecular formula C8H16N2O B1444321 1-(4-Amino-piperidin-1-yl)-propan-2-one CAS No. 1251377-78-2

1-(4-Amino-piperidin-1-yl)-propan-2-one

Cat. No. B1444321
M. Wt: 156.23 g/mol
InChI Key: ZZNQZKTXCLJFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 1-(4-aminopiperidin-1-yl)ethan-1-one hydrochloride, is used for research and development purposes . It’s not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula for 1-(4-Amino-piperidin-1-yl)-ethanone HCL is C7H15ClN2O . The molecular weight is 178.6598 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Azole Derivatives : A study investigated the synthesis of nitropiperidinoimidazolderivate compounds, including 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, which highlights the chemical versatility of piperidine-containing compounds like 1-(4-Amino-piperidin-1-yl)-propan-2-one in producing isomeric products through X-ray investigation, revealing significant insights into the structural and chemical properties of these compounds (Gzella, Wrzeciono, & Pöppel, 1999).

  • Piperidine Derivatives Synthesis : Another research chapter describes the synthesis, pharmacological properties, and usage of various piperidine derivatives, demonstrating the compound's relevance in the creation of medically significant molecules (Vardanyan, 2018).

  • α-Aminophosphonates Synthesis : The synthesis of novel α-aminophosphonates containing the piperidinyl moiety was efficiently catalyzed by magnesium perchlorate, underlining the compound's utility in producing insecticidal activities against Plutella xylostella, thus providing insights into its potential applications in agriculture and pest control (Jiang et al., 2013).

Chemical Activation and Applications

  • Chemical Activation by Formaldehyde : Research on piperidine as a lysine-specific Maillard reaction product, formed from free lysine through decarboxylation and deamination reactions, or through cyclization of pent-4-en-1-amine, elucidates the compound's involvement in food chemistry and its interaction products in glucose/lysine model systems, showcasing its role in understanding complex chemical reactions related to food science (Nikolov & Yaylayan, 2010).

Biological Evaluation

  • Hybrid Molecules Synthesis : A study on the synthesis of a hybrid molecule incorporating 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one and its characterization, including in vitro antioxidant, antitryptic, and inhibition of albumin denaturation activity, showcases the compound's utility in creating molecules with potential therapeutic applications (Manolov, Ivanov, & Bojilov, 2022).

Safety And Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)6-10-4-2-8(9)3-5-10/h8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNQZKTXCLJFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-piperidin-1-yl)-propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Amino-piperidin-1-yl)-propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Amino-piperidin-1-yl)-propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-Amino-piperidin-1-yl)-propan-2-one
Reactant of Route 4
Reactant of Route 4
1-(4-Amino-piperidin-1-yl)-propan-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-Amino-piperidin-1-yl)-propan-2-one
Reactant of Route 6
Reactant of Route 6
1-(4-Amino-piperidin-1-yl)-propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.